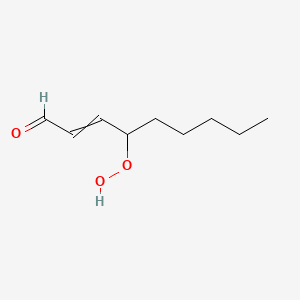

4-Hydroperoxynon-2-enal

Description

4-Hydroperoxynon-2-enal is a lipid peroxidation-derived aldehyde characterized by a hydroperoxy (-OOH) group at the fourth carbon and an α,β-unsaturated aldehyde moiety (C9 chain with a double bond at position 2). This compound is generated during oxidative stress via the peroxidation of polyunsaturated fatty acids (PUFAs), particularly ω-6 fatty acids like linoleic acid. Its structure renders it highly reactive, enabling interactions with nucleophilic sites in proteins, DNA, and phospholipids, which contribute to cellular damage and signaling pathways associated with inflammation, apoptosis, and degenerative diseases.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-hydroperoxynon-2-enal |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3 |

InChI Key |

TVNYLRYVAZWBEH-UHFFFAOYSA-N |

SMILES |

CCCCCC(C=CC=O)OO |

Canonical SMILES |

CCCCCC(C=CC=O)OO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological implications between 4-Hydroperoxynon-2-enal and related lipid peroxidation products:

Reactivity and Stability

- Hydroperoxy vs. Hydroxy Groups: The hydroperoxy group in 4-Hydroperoxynon-2-enal is significantly more reactive than the hydroxyl group in 4-HNE, leading to faster decomposition into radicals or secondary aldehydes (e.g., 4-HNE). This instability complicates its direct detection in biological systems.

Research Findings and Methodological Considerations

- Detection Challenges: 4-Hydroperoxynon-2-enal’s instability necessitates derivatization (e.g., using triphenylphosphine) or advanced mass spectrometry techniques for quantification, whereas 4-HNE is routinely measured via ELISA or HPLC.

- Cytotoxicity: In vitro studies show 4-Hydroperoxynon-2-enal induces apoptosis at lower concentrations than 4-HNE, likely due to its dual reactivity (hydroperoxy and aldehyde groups).

- Pathway Interactions: Unlike 4-HNE, which activates Nrf2-mediated antioxidant responses, 4-Hydroperoxynon-2-enal may preferentially activate pro-inflammatory NF-κB pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.